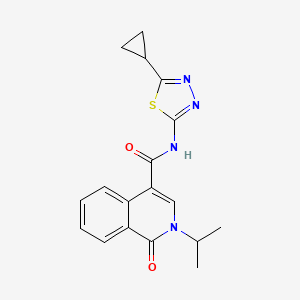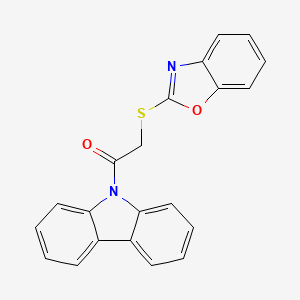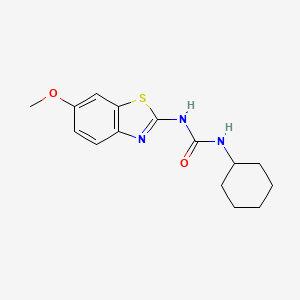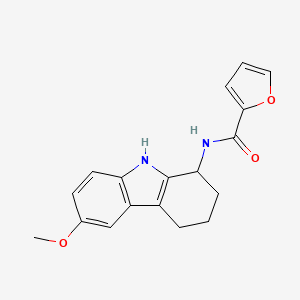
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-isopropyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-isopropyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, an isoquinoline moiety, and a carboxamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-isopropyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the thiadiazole ring through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives. The isoquinoline moiety can be introduced via a Friedländer synthesis, which involves the condensation of an amino ketone with a carbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
化学反应分析
Types of Reactions
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-isopropyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to modify the compound’s structure by replacing specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a wide range of modified compounds with different functional groups.
科学研究应用
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-isopropyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
作用机制
The mechanism of action of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-isopropyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of cell death in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-isopropyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide can be compared with other similar compounds, such as:
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-ethylbenzamide: This compound features a benzamide group instead of an isoquinoline moiety, which may result in different biological activities and applications.
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3,4-diethoxybenzamide: The presence of diethoxy groups can influence the compound’s solubility and reactivity.
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(2,4-dichlorophenoxy)butanamide: The dichlorophenoxy group introduces additional steric and electronic effects, potentially altering the compound’s properties.
The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical and biological properties compared to other similar compounds.
属性
分子式 |
C18H18N4O2S |
|---|---|
分子量 |
354.4 g/mol |
IUPAC 名称 |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-oxo-2-propan-2-ylisoquinoline-4-carboxamide |
InChI |
InChI=1S/C18H18N4O2S/c1-10(2)22-9-14(12-5-3-4-6-13(12)17(22)24)15(23)19-18-21-20-16(25-18)11-7-8-11/h3-6,9-11H,7-8H2,1-2H3,(H,19,21,23) |
InChI 键 |
RHGFKZQAVWQNRH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=NN=C(S3)C4CC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tetramethyl 5',5',8',9'-tetramethyl-6'-(3-methylbutanoyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B14939416.png)
![3-(2-Chlorobenzyl)-1-(2-methoxyethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B14939422.png)
![2-(Methylsulfanyl)-7-(1-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14939423.png)
![6,8,8,9-tetramethyl-3-(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B14939430.png)


![2-(2,4-dichloroanilino)-5-(3-pyridyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14939458.png)
![N-(3-Chloro-2-methylphenyl)-2-[2-(isopentylsulfanyl)-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-D]pyrimidin-6-YL]acetamide](/img/structure/B14939460.png)
![(1Z)-6-(4-chlorophenyl)-8-fluoro-4,4,6-trimethyl-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14939471.png)
![1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)butan-1-one](/img/structure/B14939475.png)
![N,N-dimethyl-4-{[1-(1H-pyrrol-1-yl)cyclohexyl]acetyl}piperazine-1-sulfonamide](/img/structure/B14939482.png)
![1-(8-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone](/img/structure/B14939492.png)
![N-[2-(1H-indol-1-yl)ethyl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B14939498.png)
